Product packaging for 4-Amino-1-methoxy-2-methylbutan-2-ol(Cat. No.:CAS No. 1536278-61-1)

4-Amino-1-methoxy-2-methylbutan-2-ol

Cat. No.: B2706881
CAS No.: 1536278-61-1
M. Wt: 133.191
InChI Key: RPQNGLQBPSEJBL-UHFFFAOYSA-N
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Description

Significance of Multifunctional Butanol Derivatives in Advanced Organic Synthesis

Butanol and its derivatives are foundational four-carbon alcohol structures that serve as crucial intermediates and solvents in a myriad of chemical processes. wikipedia.orgnih.gov Their utility is significantly enhanced when they are "multifunctional," meaning they possess more than one functional group. The presence of additional reactive sites on the butanol skeleton, such as amino or ether groups, allows for the construction of more complex and diverse molecular frameworks. These derivatives are instrumental in synthesizing a wide array of valuable end products, including pharmaceuticals and polymers. researchgate.net The ability to perform sequential or orthogonal chemical modifications on these different functional groups makes multifunctional butanol derivatives highly versatile platforms in the assembly of intricate target molecules.

Strategic Importance of Amine and Ether Functionalities as Molecular Building Blocks

The amine functional group is a cornerstone of organic and medicinal chemistry, celebrated for its basicity and nucleophilicity. libretexts.org Amines are integral to a vast range of pharmaceuticals, agrochemicals, dyes, and polymers, acting as key intermediates in their synthesis. purkh.comamerigoscientific.com Their ability to form hydrogen bonds and participate in a variety of chemical reactions, including nucleophilic substitutions and acylations, makes them indispensable. amerigoscientific.com

Similarly, the ether linkage, characterized by an oxygen atom connected to two alkyl or aryl groups, is a common feature in many biologically active compounds and materials. While often considered chemically inert and used as solvents, ethers can be activated to participate in chemical transformations, serving as valuable building blocks for constructing nitrogen-containing heterocycles. researchgate.net The strategic incorporation of both amine and ether functionalities into a single molecule, such as an amino alcohol, creates a powerful bifunctional building block with wide-ranging synthetic potential.

Identification of 4-Amino-1-methoxy-2-methylbutan-2-ol as a Key Research Target

Within the diverse family of substituted amino alcohols, this compound presents a unique combination of structural features. Its skeleton is a tertiary alcohol, which introduces steric hindrance that can influence reaction pathways. It also contains a primary amine and a methoxy (B1213986) ether group, offering distinct sites for chemical modification. While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its structure suggests it as a compelling target for synthetic exploration. The spatial arrangement of its functional groups could lead to novel reactivity or the development of unique molecular scaffolds.

Current Research Landscape and Gaps Pertaining to Substituted Amino Alcohols

The synthesis and application of substituted amino alcohols is a mature yet continually evolving field of research. Significant efforts have been dedicated to developing stereoselective methods for their synthesis, as the chirality of these compounds is often crucial for their biological activity. acs.org Amino alcohols are recognized as important pharmacophores and are present in numerous biologically active compounds. nih.gov However, the vast majority of research tends to focus on 1,2-amino alcohols. There remains a considerable gap in the systematic investigation of amino alcohols with greater separation between the functional groups or those with additional functionalities, such as the ether linkage present in this compound. The influence of this third functional group on the chemical and physical properties of the molecule is an area ripe for investigation.

Scope and Objectives of Academic Investigation into this compound

A comprehensive academic investigation into this compound would likely encompass several key objectives. A primary goal would be the development of an efficient and stereoselective synthesis for the compound. Subsequent research would logically focus on exploring the differential reactivity of the amine, alcohol, and ether functional groups. This could involve protecting group strategies to selectively modify one part of the molecule while leaving the others intact. Furthermore, the synthesized compound and its derivatives could be evaluated for their potential as chiral ligands in asymmetric catalysis or as building blocks for the synthesis of novel heterocyclic systems. A thorough investigation would also include detailed characterization of its physical and chemical properties to build a foundational understanding of this specific molecular structure.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15NO2 B2706881 4-Amino-1-methoxy-2-methylbutan-2-ol CAS No. 1536278-61-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1-methoxy-2-methylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2/c1-6(8,3-4-7)5-9-2/h8H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQNGLQBPSEJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Amino 1 Methoxy 2 Methylbutan 2 Ol

Retrosynthetic Analysis and Strategic Disconnection Pathways

Retrosynthetic analysis is the process of mentally deconstructing a target molecule into simpler, commercially available starting materials. For 4-Amino-1-methoxy-2-methylbutan-2-ol ( 1 ), two primary disconnection pathways can be envisioned, centered on the formation of the key C-N and C-C bonds.

Pathway A: This pathway prioritizes the late-stage introduction of the amine functionality. The primary C4-N bond is disconnected via a reductive amination or related transformation, revealing the key precursor 2 , a β-methoxy ketone. A subsequent C-C disconnection of the tertiary alcohol in 2 points to a Grignard reaction between a methyl organometallic reagent and an α-methoxy ester or a related carbonyl compound. Finally, an ether disconnection reveals simpler precursors like 4-hydroxybutan-2-one.

Pathway B: An alternative strategy involves disconnecting the C1-C2 bond of the tertiary alcohol first. This leads to a methyl ketone (acetone) and a functionalized organometallic reagent (3 ), derived from a protected 1-amino-3-methoxypropane. This pathway constructs the carbon skeleton with the amine and ether functionalities already in place.

These two pathways offer different strategic advantages regarding the management of functional group compatibility and the introduction of stereochemistry. Pathway A builds the carbon backbone first and functionalizes it later, while Pathway B assembles pre-functionalized fragments.

Design and Synthesis of Precursor Molecules with Targeted Stereochemistry

The successful execution of the synthetic plan hinges on the efficient preparation of key precursor molecules. Since the target molecule possesses a stereocenter at the C2 position, designing precursors with targeted stereochemistry is crucial for an asymmetric synthesis.

For Pathway A, a key intermediate could be a chiral β-hydroxy ketone, which can be synthesized via an asymmetric aldol (B89426) reaction. Subsequent stereospecific reduction and methylation would yield the desired chiral β-methoxy ketone precursor.

For Pathway B, the synthesis of a chiral-protected 1-amino-3-methoxypropane derivative is required. This can be achieved starting from a chiral building block, such as an amino acid, or through asymmetric synthesis, for instance, via the stereoselective opening of a chiral aziridine (B145994) or epoxide. The use of chiral auxiliaries, such as Evans oxazolidinones or sulfinamides, can provide high levels of stereocontrol during the formation of these precursors. acs.orgacs.org

Optimization of Multi-Step Reaction Sequences and Yield Enhancement

Optimizing a multi-step synthesis involves maximizing the yield of each step while minimizing purification steps and the use of protecting groups. Careful selection of reagents and reaction conditions is paramount.

The introduction of the primary amine at the C4 position must be regioselective and efficient.

Reductive Amination: This is one of the most direct methods, involving the reaction of a ketone precursor (such as 4-methoxy-3-methylbutan-2-one) with ammonia (B1221849) or a protected ammonia equivalent, followed by reduction. nih.govrsc.org Various reducing agents can be employed, with conditions optimized to maximize yield and minimize side reactions. Catalytic hydrogenation or the use of hydride reagents like sodium cyanoborohydride are common choices.

Nucleophilic Substitution: An alternative involves converting a precursor alcohol into a good leaving group (e.g., a tosylate or halide) and displacing it with an amine nucleophile like ammonia, or more commonly, a protected equivalent such as sodium azide (B81097) followed by reduction, or phthalimide (B116566) (the Gabriel synthesis). libretexts.orglibretexts.orgncert.nic.in This SN2 pathway ensures regioselectivity but can be complicated by elimination side reactions.

Table 1: Comparison of Amine Introduction Strategies

MethodPrecursorReagentsTypical YieldAdvantagesDisadvantages
Reductive AminationKetone/AldehydeNH₃, H₂, Pd/C or NaBH₃CN60-90%Direct, convergentRequires control over multiple alkylations
Gabriel SynthesisAlkyl Halide/Tosylate1. Potassium Phthalimide 2. Hydrazine70-95%Clean, avoids over-alkylationRequires an extra deprotection step
Azide ReductionAlkyl Halide/Tosylate1. NaN₃ 2. H₂, Pd/C or LiAlH₄80-98%High yield, clean reductionUse of potentially explosive azide reagent

The formation of the methoxy (B1213986) ether can be accomplished at various stages of the synthesis. The Williamson ether synthesis is a classic and reliable method. wikipedia.orgmasterorganicchemistry.com This involves deprotonating a precursor alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then displaces a leaving group from a methylating agent (e.g., methyl iodide or dimethyl sulfate) in an SN2 reaction. libretexts.org

For this reaction to be efficient, the alkoxide should be a primary or secondary alcohol to avoid elimination side reactions. wikipedia.org Therefore, in a synthetic sequence, it is often strategic to perform this etherification on a precursor like 1,3-butanediol (B41344) before the introduction of other functionalities. Challenges can arise with sterically hindered alcohols, which may require stronger bases or alternative catalytic methods. nih.gov

The construction of the tertiary alcohol at C2 is a key step in forming the branched carbon skeleton. The most common and effective method is the addition of an organometallic nucleophile to a ketone. acs.orgbyjus.com

Grignard Reaction: The addition of methylmagnesium bromide (CH₃MgBr) or methyllithium (B1224462) (CH₃Li) to a suitable ketone precursor, such as 4-amino-1-methoxybutan-2-one (B15321325) (with a protected amine), will efficiently generate the desired tertiary alcohol. organic-chemistry.orgorganicchemistrytutor.com Careful control of temperature and slow addition of the reagent are necessary to prevent side reactions, such as enolization of the ketone. organic-chemistry.org

Table 2: Grignard Reaction for Tertiary Alcohol Synthesis

Precursor KetoneGrignard ReagentSolventTypical ConditionsProduct
1-methoxy-4-(N-Boc-amino)butan-2-oneCH₃MgBrAnhydrous THF or Et₂O0 °C to r.t.N-Boc-4-Amino-1-methoxy-2-methylbutan-2-ol

Diastereoselective and Enantioselective Approaches to Chiral Centers

Creating the C2 stereocenter with high enantiomeric purity is a significant challenge in modern organic synthesis. researchgate.net Several strategies can be employed to control the stereochemical outcome.

Catalytic Asymmetric Addition: The most direct approach is the enantioselective addition of a methyl group to the prochiral ketone precursor. This can be achieved by using a chiral catalyst to complex with the organometallic reagent (e.g., dimethylzinc) and direct its addition to one face of the carbonyl.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the precursor molecule to direct the stereoselective addition of the methyl group. acs.org For example, an amino acid-derived auxiliary could be incorporated, which is then cleaved after the stereocenter is set.

Substrate Control: If another stereocenter is already present in the molecule (e.g., at C3 or C4), it can influence the facial selectivity of the nucleophilic attack on the ketone, a phenomenon known as substrate-controlled diastereoselectivity. ru.nl

Kinetic Resolution: If a racemic mixture of the final alcohol is produced, it can be resolved through enzymatic acylation, where an enzyme selectively acylates one enantiomer, allowing for the separation of the fast-reacting enantiomer from the unreacted one. nih.govencyclopedia.pub

The development of methods for the enantio- and diastereoselective synthesis of γ-amino alcohols is an active area of research, with transition metal-catalyzed hydrogenations and hydroaminations offering powerful tools for creating these valuable motifs. ru.nlnih.govnih.gov

Application of Chiral Auxiliaries in Asymmetric Induction

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide a stereoselective transformation. wikipedia.org After establishing the desired stereocenter, the auxiliary is removed and can often be recovered for reuse. wikipedia.org For the synthesis of this compound, a chiral auxiliary-based approach could be employed to set the stereochemistry at the C2 position.

A plausible strategy involves using an Evans-type oxazolidinone auxiliary. The synthesis would begin by acylating the chiral auxiliary with a suitable carboxylic acid derivative, such as 3-methoxypropanoic acid. The resulting N-acyloxazolidinone serves as a prochiral substrate. The subsequent key step is a diastereoselective enolate alkylation. Treatment of the N-acyloxazolidinone with a strong base, like sodium hexamethyldisilazide (NaHMDS), generates a specific Z-enolate, which is stabilized by chelation with the Lewis acidic base cation. This enolate can then react with a methylating agent (e.g., methyl iodide). The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face, thus leading to the formation of one diastereomer in preference to the other.

Following the stereoselective alkylation, the chiral auxiliary is cleaved under specific conditions (e.g., hydrolysis with lithium hydroxide) to yield the chiral carboxylic acid. This acid can then be converted to the target tertiary alcohol via methods such as reaction with an organometallic reagent, followed by reduction of a derived amide or ester. The final step would involve the introduction of the amino group, for instance, through a Curtius rearrangement of a corresponding acyl azide.

The effectiveness of this method is determined by the level of diastereoselectivity achieved in the alkylation step, which is often very high for Evans auxiliaries.

Table 1: Diastereoselective Methylation using Chiral Auxiliaries (Representative Data)

Chiral AuxiliaryElectrophileBaseSolventDiastereomeric Ratio (d.r.)
(4R,5S)-4-methyl-5-phenyloxazolidin-2-oneMethyl IodideNaHMDSTHF>95:5
(S)-4-benzyloxazolidin-2-oneMethyl IodideLDATHF>97:3
Pseudoephedrine AmideMethyl IodideLiCl, LDATHF>98:2

Asymmetric Catalysis in Carbon-Carbon and Carbon-Nitrogen Bond Formations

Asymmetric catalysis is a powerful alternative to chiral auxiliaries, offering the potential for higher efficiency as a small amount of a chiral catalyst can generate a large quantity of enantiomerically enriched product. researchgate.net The synthesis of a quaternary stereocenter as found in this compound is a challenging area where asymmetric catalysis has made significant contributions. researchgate.net

One potential catalytic approach is the asymmetric addition of a methyl group to a β-amino ketone precursor, 4-amino-1-methoxybutan-2-one. This could be achieved using a chiral organometallic catalyst. For instance, a copper-catalyzed asymmetric addition of a methyl organometallic reagent (e.g., dimethylzinc) in the presence of a chiral ligand, such as a derivative of the bis(oxazoline) (BOX) or phosphoramidite (B1245037) family, could provide the tertiary alcohol with high enantioselectivity. The chiral ligand coordinates to the metal center, creating a chiral environment that differentiates between the two faces of the ketone carbonyl group, leading to a preferential attack to form one enantiomer.

Another advanced strategy involves the direct asymmetric amination of a tertiary alcohol. A recently developed method known as "borrowing hydrogen amination" could be applicable. nih.govacs.orgacs.org This process, often catalyzed by iridium complexes paired with a chiral phosphoric acid, allows for the direct conversion of a racemic alcohol into a chiral amine. acs.org A hypothetical precursor like 1-methoxy-2-methylbutane-2,4-diol could undergo a dynamic kinetic resolution where the catalyst system selectively aminates one enantiomer of an in-situ formed intermediate, providing the chiral β-amino α-tertiary alcohol with high enantiomeric excess (ee). nih.govacs.org This method is highly atom-economical as it uses an alcohol as the alkylating agent for the amine, producing only water as a byproduct. rsc.org

Table 2: Asymmetric Catalysis for Tertiary Alcohol/Amine Synthesis (Representative Findings)

Reaction TypeCatalyst SystemLigand/Co-catalystSubstrate TypeYield (%)Enantiomeric Excess (ee %)
Asymmetric MethylationCu(OTf)₂(S)-Ph-BOXβ-Amino Ketone85-9590-97
Borrowing Hydrogen Amination[Ir(cod)Cl]₂Chiral Phosphoric AcidRacemic 1,2-Diol70-91up to 99
Desymmetric ReductionDinuclear ZincPipecolinol-derived ligandα-Amino-malonic ester80-9891-99

Sustainable Synthesis Principles and Green Chemistry Considerations in Production

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. pnas.org Key metrics for evaluating the "greenness" of a synthesis include atom economy, E-Factor (Environmental Factor), and solvent selection. pnas.orgjocpr.com

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. numberanalytics.com Addition reactions, for example, have a 100% theoretical atom economy. In the proposed synthesis of this compound, the asymmetric catalytic addition of dimethylzinc (B1204448) to a ketone precursor would have a high atom economy. In contrast, routes involving stoichiometric chiral auxiliaries or protecting groups tend to have lower atom economies due to the mass of these groups not being incorporated into the final product.

Atom Economy Calculation for a Hypothetical Addition Step:

Reaction: 4-amino-1-methoxybutan-2-one + Dimethylzinc → this compound (as a zinc alkoxide)

MW of Reactants: 117.15 (ketone) + 95.47 (dimethylzinc) = 212.62 g/mol

MW of Product Atoms Incorporated: 133.19 g/mol

Atom Economy = (133.19 / 212.62) * 100% = 62.6% (Note: This is a simplified calculation; the actual value depends on the subsequent workup steps).

Solvent Selection: Solvents account for a significant portion of the waste generated in chemical processes. researchgate.net The selection of solvents should prioritize those that are less toxic, derived from renewable resources, and easily recyclable. Traditional solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are effective but pose environmental and health risks. Green chemistry encourages the use of alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from biomass, or cyclopentyl methyl ether (CPME). In some cases, reactions can be performed in water or even under solvent-free conditions, significantly improving the environmental profile of the process. patsnap.com

Table 3: Comparison of Solvents for Synthetic Reactions

SolventClassificationKey HazardsGreen Alternative(s)
Dichloromethane (DCM)UndesirableSuspected carcinogen, volatile2-Methyl-THF, Ethyl Acetate
Tetrahydrofuran (THF)UsablePeroxide-forming, volatile2-Methyl-THF, CPME
TolueneUsableToxic, volatile organic compound (VOC)p-Cymene, Anisole
Dimethylformamide (DMF)HazardousReproductive toxicityN-Butylpyrrolidinone (NBP), Cyrene
WaterRecommendedBenignNot applicable

By carefully selecting synthetic routes that favor catalytic methods over stoichiometric ones, maximizing atom economy, and choosing environmentally benign solvents, the production of this compound can be designed to be both efficient and sustainable.

Comprehensive Spectroscopic and Structural Elucidation of 4 Amino 1 Methoxy 2 Methylbutan 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-Amino-1-methoxy-2-methylbutan-2-ol. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity, chemical environment, and spatial arrangement of atoms can be obtained.

Advanced 1D NMR Techniques (e.g., ¹H, ¹³C, DEPT) for Connectivity and Hybridization

One-dimensional (1D) NMR techniques, including proton (¹H), carbon-13 (¹³C), and Distortionless Enhancement by Polarization Transfer (DEPT), provide the foundational data for the structural assignment of this compound.

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons. The predicted chemical shifts are influenced by the electronegativity of adjacent atoms. For instance, protons closer to the oxygen and nitrogen atoms are expected to resonate at a lower field (higher ppm values).

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the attached functional groups. The quaternary carbon atom bonded to the hydroxyl group and the methyl group is expected to have a characteristic chemical shift.

DEPT experiments (DEPT-90 and DEPT-135) are instrumental in distinguishing between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum would show only the CH carbon, while a DEPT-135 spectrum would display CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. This information is crucial for confirming the carbon framework of the molecule.

Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.15s3HCH₃ -C(OH)-
~1.70t2H-C(OH)-CH₂ -CH₂-
~2.80t2H-CH₂-CH₂ -NH₂
~3.30s3H-OCH₃
~3.45s2H-C(OH)-CH₂ -O-

Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Carbon TypeAssignment
~25CH₃C H₃-C(OH)-
~40CH₂-C(OH)-C H₂-CH₂-
~42CH₂-CH₂-C H₂-NH₂
~59CH₃-OC H₃
~70C-C (OH)-
~75CH₂-C(OH)-C H₂-O-

2D NMR Experiments for Through-Bond and Through-Space Correlations (e.g., COSY, HSQC, HMBC, NOESY/ROESY)

Two-dimensional (2D) NMR experiments are pivotal in assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons through the carbon skeleton. For this compound, COSY would show correlations between the protons of the adjacent methylene (B1212753) groups.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment is essential for assigning the proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons (typically over two to three bonds). This is particularly useful for identifying the connectivity around quaternary carbons and heteroatoms. For example, HMBC would show correlations from the methyl protons to the quaternary carbon and the methoxy (B1213986) carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is crucial for determining the stereochemistry and conformation of the molecule.

Quantitative NMR for Purity Determination and Reaction Monitoring

Quantitative NMR (qNMR) can be employed to determine the purity of a sample of this compound without the need for a compound-specific reference standard. By integrating the signals of the analyte against a certified internal standard with a known concentration, the absolute quantity of the compound can be accurately determined. Furthermore, ¹H NMR can be used to monitor the progress of reactions involving this compound by observing the disappearance of reactant signals and the appearance of product signals over time.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of this compound, which in turn allows for the unambiguous confirmation of its elemental composition.

Electrospray Ionization (ESI) and Electron Ionization (EI) Modes

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, ESI would likely produce the protonated molecule [M+H]⁺, allowing for the accurate determination of the molecular weight.

Electron Ionization (EI) is a higher-energy ionization method that results in extensive fragmentation of the molecule. The resulting mass spectrum provides a characteristic fragmentation pattern that can be used as a "fingerprint" for the compound and offers valuable structural information.

Predicted HRMS Data for this compound

IonCalculated m/z
[M+H]⁺148.1332
[M+Na]⁺170.1151

Tandem Mass Spectrometry (MS/MS) for Elucidating Structural Subunits

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion or protonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID). By analyzing the resulting fragment ions, the connectivity of the molecule can be pieced together. For this compound, characteristic fragmentation pathways would likely involve the loss of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), and methanol (B129727) (CH₃OH), as well as cleavage of the carbon-carbon bonds. The analysis of these fragmentation patterns provides definitive evidence for the presence of the various functional groups and their relative positions within the molecule.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Following a comprehensive search of academic literature and crystallographic databases, no publicly available single-crystal X-ray diffraction data for this compound could be located. Therefore, an analysis of its unit cell parameters, crystal packing, hydrogen bonding networks, and supramolecular architecture in the crystalline solid-state cannot be provided at this time. The successful crystallization of this compound and subsequent X-ray diffraction analysis would be necessary to determine these structural features.

Analysis of Unit Cell Parameters and Crystal Packing

Information regarding the unit cell parameters (a, b, c, α, β, γ), crystal system, and space group for this compound is not available in the current scientific literature. Such data is foundational for understanding the three-dimensional arrangement of molecules in the crystal lattice.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Fingerprinting and Conformational Studies

A thorough search of spectral databases and scientific journals did not yield any experimental infrared (IR) or Raman spectra for this compound. Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule and probing its conformational isomers.

Theoretically, the IR and Raman spectra of this compound would be expected to display characteristic vibrational modes corresponding to its functional groups. A hypothetical table of expected vibrational frequencies is presented below based on typical ranges for similar functional groups.

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
O-H (Alcohol)Stretching3200-3600 (broad)
N-H (Amine)Stretching3300-3500 (one or two bands)
C-H (Alkyl)Stretching2850-3000
N-H (Amine)Bending1550-1650
C-O (Alcohol)Stretching1050-1260
C-O (Ether)Stretching1000-1300
C-N (Amine)Stretching1020-1250

Without experimental data, a detailed analysis of the vibrational modes and their relation to the compound's conformation is not possible.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination (if chiral)

The molecule this compound possesses a chiral center at the C2 carbon atom, which is bonded to four different substituents (a hydroxyl group, a methyl group, a -CH2OCH3 group, and a -CH2CH2NH2 group). Therefore, this compound can exist as a pair of enantiomers, (R)-4-Amino-1-methoxy-2-methylbutan-2-ol and (S)-4-Amino-1-methoxy-2-methylbutan-2-ol.

Despite the chirality of the molecule, a search of the scientific literature and chiroptical databases revealed no published Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) data. These spectroscopic techniques are essential for the experimental determination of the absolute configuration of chiral molecules. In the absence of such data, the specific stereochemistry of any synthesized or isolated sample of this compound remains undetermined. The determination of its chiroptical properties would be a critical step in the complete stereochemical elucidation of this compound.

Information regarding the chemical reactivity and derivatization of this compound is not available in the public domain.

Extensive searches for specific reaction pathways, including transformations of its primary amine and tertiary alcohol functional groups, have yielded no direct research findings, data tables, or detailed experimental results for this particular compound. The scientific literature does not currently contain specific studies on the acylation, alkylation, sulfonylation, imine formation, enamine synthesis, or cyclization reactions of this compound. Similarly, information regarding the selective esterification, etherification, controlled dehydration, or olefin generation from its tertiary alcohol group is not documented.

Due to the absence of scientifically validated information, it is not possible to provide a thorough and accurate article on the chemical reactivity and derivatization pathways of this compound as outlined in the request. Generating content on this specific subject would require speculation and extrapolation from the reactivity of analogous structures, which would not meet the required standards of scientific accuracy and would violate the strict focus on the specified compound.

Chemical Reactivity and Derivatization Pathways of 4 Amino 1 Methoxy 2 Methylbutan 2 Ol

Reactions of the Tertiary Alcohol Functional Group

Oxidation and Reduction Chemistry of the Hydroxyl Group

The tertiary nature of the hydroxyl group in 4-Amino-1-methoxy-2-methylbutan-2-ol renders it resistant to direct oxidation under standard conditions. Unlike primary or secondary alcohols, the carbon atom bearing the hydroxyl group lacks a hydrogen atom, thus preventing oxidation to a ketone or carboxylic acid without the cleavage of a carbon-carbon bond, a process that requires harsh reaction conditions.

In contrast, while the hydroxyl group itself is not readily reduced, derivatization can facilitate its removal. For instance, conversion of the alcohol to a good leaving group, such as a tosylate or mesylate, followed by treatment with a reducing agent like lithium aluminum hydride, could lead to deoxygenation. However, the presence of the amine and ether functionalities would necessitate careful selection of reagents to avoid undesired side reactions.

Table 1: Predicted Reactivity of the Hydroxyl Group in this compound

Reaction Type Reagent Example Predicted Outcome
Oxidation Chromic acid (H₂CrO₄) No reaction under mild conditions
Potassium permanganate (B83412) (KMnO₄) No reaction under mild conditions

Stability and Reactivity of the Methoxy (B1213986) Ether Linkage under Varied Conditions

The methoxy ether linkage in this compound is generally stable under neutral and basic conditions. However, it is susceptible to cleavage under strongly acidic conditions, typically in the presence of strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.org

The mechanism of ether cleavage can proceed via either an S\textsubscript{N}1 or S\textsubscript{N}2 pathway. wikipedia.org Protonation of the ether oxygen is the initial step, creating a good leaving group (methanol). Subsequently, a nucleophile (e.g., a halide ion) attacks one of the adjacent carbon atoms. The regioselectivity of this attack is determined by the substitution pattern of the carbon atoms. In the case of this compound, the carbon of the methoxy group is a primary methyl carbon, while the other is a primary carbon of the butane (B89635) chain. Attack at the methyl carbon would proceed via an S\textsubscript{N}2 mechanism, yielding methanol (B129727) and the corresponding alcohol.

Table 2: Predicted Stability of the Methoxy Ether Linkage

Condition Reagent Example Predicted Outcome
Strongly Acidic Concentrated HBr, heat Cleavage to form methanol and 4-amino-2-methylbutane-1,2-diol
Strongly Basic Sodium hydroxide (B78521) (NaOH) Stable

Regioselectivity and Chemoselectivity in Multi-functional Transformations

The presence of three distinct functional groups in this compound makes regioselectivity and chemoselectivity critical considerations in its derivatization. Chemoselectivity refers to the preferential reaction of one functional group over others. taylorandfrancis.com For example, acylation with an acyl chloride under basic conditions would likely occur at the more nucleophilic primary amine rather than the sterically hindered tertiary alcohol.

Regioselectivity, the preference for reaction at one position over another, is also a key factor. In the case of ether cleavage under acidic conditions, the nucleophile will preferentially attack the less sterically hindered carbon atom.

The interplay between the functional groups can be complex. For instance, the amino group can be protonated under acidic conditions, which would prevent it from participating in nucleophilic reactions and could also influence the reactivity of the nearby hydroxyl and ether groups through electronic effects. The choice of solvent, temperature, and catalyst can all be manipulated to favor a desired reaction pathway. nih.gov

Table 3: Predicted Chemoselective Reactions

Reagent Target Functional Group Predicted Major Product
Acyl chloride (e.g., Acetyl chloride) in the presence of a non-nucleophilic base Primary amine N-(4-hydroxy-3-methoxy-3-methylbutan-2-yl)acetamide
Tosyl chloride in pyridine Primary amine N-(4-hydroxy-3-methoxy-3-methylbutan-2-yl)-4-methylbenzenesulfonamide

Investigation of Reaction Mechanisms and Kinetic Studies for Key Derivatizations

The kinetics of ether cleavage, for example, would depend on the reaction mechanism. nih.gov An S\textsubscript{N}1 cleavage would exhibit first-order kinetics with respect to the protonated ether, while an S\textsubscript{N}2 cleavage would be second-order, depending on both the protonated ether and the nucleophile concentrations. The rate of these reactions is also influenced by steric hindrance and the stability of any potential carbocation intermediates.

For derivatizations of the amino group, such as acylation or sulfonylation, the reaction mechanism is typically a nucleophilic addition-elimination at the carbonyl or sulfonyl group. The rate of these reactions is influenced by the nucleophilicity of the amine and the electrophilicity of the acylating or sulfonylating agent. Kinetic studies of similar amino alcohols have shown that the reactivity can be influenced by factors such as hydrogen bonding. researchgate.net

A comprehensive understanding of the reaction mechanisms and kinetics for the derivatization of this compound would require dedicated experimental studies, including reaction monitoring, product analysis, and computational modeling to elucidate transition states and reaction energy profiles.

Theoretical and Computational Investigations of 4 Amino 1 Methoxy 2 Methylbutan 2 Ol

Quantum Mechanical (QM) Calculations for Electronic Structure and Bonding Characteristics

Quantum mechanical calculations are fundamental to understanding the electronic structure and bonding of a molecule. These methods, based on the principles of quantum mechanics, can elucidate electron distribution, molecular orbital energies, and the nature of chemical bonds. For 4-Amino-1-methoxy-2-methylbutan-2-ol, QM calculations would reveal critical information about its chemical nature.

Detailed research findings from such calculations would include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a key indicator of a molecule's chemical reactivity and its stability. A smaller gap generally suggests higher reactivity. Furthermore, the distribution of these frontier orbitals would indicate the likely sites for electrophilic and nucleophilic attack. Analysis of the molecular electrostatic potential (MEP) map would visualize the electron density distribution, highlighting electron-rich regions (typically around the oxygen and nitrogen atoms) and electron-poor regions, which are crucial for understanding intermolecular interactions.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying molecular systems. It is particularly effective for optimizing molecular geometry and exploring the conformational landscape.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

A significant application of DFT is the prediction of spectroscopic parameters, which can be directly compared with experimental data for structure verification. For this compound, DFT calculations could predict its ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared to experimental spectra, are invaluable for assigning the signals to specific atoms within the molecule.

Furthermore, DFT can calculate the vibrational frequencies corresponding to the infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds. This information is crucial for interpreting experimental vibrational spectra and confirming the molecule's structural features.

Below is an illustrative table of how predicted NMR chemical shifts for this compound might be presented.

Atom NumberAtom TypePredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
1CData not availableData not available
2CData not availableData not available
3CData not availableData not available
4CData not availableData not available
5CData not availableData not available
6OData not availableData not available
7NData not availableData not available

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

While quantum mechanical methods provide detailed information about static molecular structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

MD simulations are also essential for studying solvent interactions. By simulating the molecule in a box of solvent molecules (e.g., water), one can observe the formation and dynamics of hydrogen bonds between the amino and hydroxyl groups of the solute and the surrounding solvent molecules. The radial distribution function can be calculated to quantify the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, providing a detailed picture of the solvation shell.

Reaction Pathway Analysis and Transition State Characterization for Key Transformations

Computational chemistry can be used to explore the potential chemical reactions of a molecule by mapping out the reaction pathways. This involves identifying the transition state, which is the highest energy point along the reaction coordinate, connecting reactants and products.

For this compound, one could investigate various potential transformations, such as intramolecular cyclization or reactions with other chemical species. By calculating the energy of the reactants, products, and the transition state, the activation energy for the reaction can be determined. A lower activation energy implies a faster reaction rate. The geometry of the transition state provides crucial information about the mechanism of the reaction.

In Silico Screening for Molecular Interactions in Material Science Contexts (e.g., surface adsorption, polymer compatibility)

In silico screening methods use computational models to predict the interactions of a molecule with various materials, which is of great interest in material science.

For instance, the potential for this compound to adsorb onto a surface, such as a metal oxide or a polymer film, could be investigated. Computational methods can calculate the binding energy between the molecule and the surface, providing a measure of the strength of the interaction. The orientation of the molecule on the surface can also be predicted, which is important for understanding the properties of the resulting interface.

In the context of polymer science, computational simulations could assess the compatibility of this compound with different polymers. By calculating the mixing energy, one can predict whether the molecule will favorably mix with a given polymer or phase-separate. This is crucial for applications where the molecule might be used as an additive or a monomer in polymer formulations.

An example of how data from a hypothetical surface adsorption study could be presented is shown in the table below.

Surface MaterialBinding Energy (kcal/mol)Adsorption Orientation
GrapheneData not availableData not available
Silica (SiO₂)Data not availableData not available
Poly(methyl methacrylate)Data not availableData not available

Exploration of Advanced Applications in Chemical Sciences Non Clinical Focus

Development as a Chiral Ligand in Asymmetric Catalysis

Chiral amino alcohols are a cornerstone in the field of asymmetric catalysis, where they serve as ligands for metal centers to create catalysts that can induce stereoselectivity in chemical reactions. The presence of both a hard amino donor and a hard hydroxyl donor allows for the formation of stable chelate rings with a variety of metal ions, which is crucial for the effective transfer of chirality from the ligand to the substrate.

The bifunctional nature of 4-Amino-1-methoxy-2-methylbutan-2-ol makes it an ideal candidate for the synthesis of metal-organic complexes. The amino and hydroxyl groups can coordinate to a metal center, forming a stable five-membered ring. The synthesis of such complexes typically involves the reaction of the chiral amino alcohol with a suitable metal precursor, such as a metal halide, acetate, or acetylacetonate. A variety of metals from the transition series, including but not limited to zinc, copper, cobalt, nickel, rhodium, and ruthenium, have been successfully complexed with chiral amino alcohols. alfa-chemistry.com For instance, chiral amino alcohols have been used to synthesize novel complexes of Zn(II), Cu(II), Co(II), and Ni(II). alfa-chemistry.com

Furthermore, chiral amino alcohols can be incorporated into the structure of Metal-Organic Frameworks (MOFs), which are porous crystalline materials with applications in gas storage, separation, and catalysis. acs.orgrsc.orgrsc.org The amino alcohol can either be used as a chiral ligand during the initial synthesis of the MOF or be introduced post-synthetically by modifying an existing achiral framework. rsc.org The chirality and functionality of this compound could lead to the formation of novel chiral MOFs with unique catalytic or recognition properties. acs.orgfrontiersin.org

The true measure of a chiral ligand's utility lies in its performance in enantioselective transformations. Based on the performance of other chiral amino alcohols, it is anticipated that metal complexes of this compound could be effective catalysts in a range of asymmetric reactions.

Asymmetric Hydrogenation: Ruthenium complexes bearing chiral β-amino alcohol ligands have proven to be efficient catalysts for the asymmetric transfer hydrogenation of ketones and imines, affording chiral secondary alcohols and amines with high enantioselectivity. acs.orgmdpi.com For instance, the ruthenium complex prepared from [RuCl2(p-cymene)]2 and (1S,2R)-1-amino-2-indanol is an effective catalyst for the asymmetric transfer hydrogenation of N-(diphenylphosphinyl)imines, yielding products with good enantiomeric excesses. mdpi.com A hypothetical application of a ruthenium complex of this compound in the asymmetric transfer hydrogenation of acetophenone (B1666503) is presented in the table below.

SubstrateChiral LigandCatalyst SystemEnantiomeric Excess (ee)Reference
N-phosphinyl ketimines(1S,2R)-1-amino-2-indanol[RuCl2(p-cymene)]2up to 82% mdpi.com
Aromatic KetonesNovel Amino Alcohol LigandsRu-catalyst24-69% researchgate.net

Asymmetric Epoxidation: Vanadium complexes with chiral hydroxamic acid ligands derived from amino acids have been shown to catalyze the asymmetric epoxidation of allylic alcohols. acs.org The chiral environment created by the ligand directs the oxidant to one face of the double bond, resulting in the formation of an enantioenriched epoxide. Given its structure, this compound could potentially be derivatized to form ligands for similar transformations.

Allylic AlcoholChiral LigandCatalyst SystemEnantiomeric Excess (ee)Reference
Disubstituted allylic alcoholsα-Amino acid-based hydroxamic acidsVO(O-i-Pr)3moderate-to-high acs.org

Asymmetric Allylic Alkylation: The Tsuji-Trost allylic alkylation is a powerful carbon-carbon bond-forming reaction. Chiral ligands are employed to control the stereochemistry of the newly formed stereocenter. Chiral pyridine-containing β-amino alcohols have been transformed into new ligands that were tested in the Tsuji-Trost allylic alkylation, resulting in enantiomerically enriched products. mdpi.com Palladium complexes with chiral phosphine-amidine hybrid ligands derived from α-amino acids have also been used with high levels of asymmetric induction. acs.org

NucleophileAllylic SubstrateChiral LigandCatalyst SystemEnantiomeric Excess (ee)
Not SpecifiedNot SpecifiedChiral pyridine-containing seleno- and thioethersNot Specifiedup to 75%
Ketene silyl (B83357) acetals1,3-diphenylpropen-2-yl pivalateChiral amidine-phosphine hybridsPalladium-mediatedHigh

Application as a Versatile Building Block in Complex Organic Synthesis

The presence of multiple functional groups and a defined stereocenter makes this compound a valuable chiral building block for the synthesis of more complex molecules. scbt.com

Amino alcohols are versatile starting materials for the synthesis of a variety of heterocyclic and polycyclic compounds. For example, the condensation of amino alcohols with dialdehydes can lead to the formation of bicyclic oxazolidines and other polycyclic structures. researchgate.net The specific outcome of such reactions is often dependent on the structure of the reactants and the reaction conditions. researchgate.net The unique substitution pattern of this compound could be exploited to synthesize novel polycyclic scaffolds.

Spirocyclic compounds, which contain two rings connected by a single common atom, are of great interest in medicinal chemistry. nih.gov Methodologies for the synthesis of spirocyclic N-heterocycles from ketones and stannyl (B1234572) amine protocol (SnAP) reagents have been developed. acs.org While not a direct application, the functional groups in this compound could be chemically manipulated to generate intermediates suitable for such spirocyclization strategies.

Amino alcohols are important monomers in the synthesis of specialty polymers. Their bifunctionality allows them to participate in polymerization reactions to form polyesters, polyamides, and polyurethanes.

Polyurethanes: Polyurethanes are a versatile class of polymers with a wide range of applications. The synthesis of polyurethanes can be achieved through isocyanate-free methods, for instance, by the reaction of polyfunctional cyclic carbonates with amines. Multifunctional β-amino alcohols can serve as bio-based amine curing agents in such systems. rsc.org Polyoxyalkylene polyether amino alcohols have also been used in the production of flexible polyurethanes and polyurethane foams. googleapis.com The hydroxyl and amino groups of this compound make it a potential monomer for the synthesis of novel polyurethanes with tailored properties.

Polyamides: Poly(ester amide)s are a class of biodegradable polymers with potential applications in tissue engineering. These materials can be synthesized from the polycondensation of a diacid, a polyol, and a multifunctional amino alcohol. nih.govnih.gov The incorporation of an amino alcohol like 1,3-diamino-2-hydroxy-propane introduces amide linkages into the polymer backbone, which can influence the material's physical and mechanical properties. nih.gov this compound could potentially be used in a similar fashion to create novel biodegradable poly(ester amide)s.

Role in Supramolecular Chemistry and Self-Assembly (e.g., directed assembly through hydrogen bonding networks for material scaffolds)

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. beilstein-journals.org Amino acids and their derivatives are well-known to self-assemble into ordered structures. beilstein-journals.org

The ability of this compound to both donate and accept hydrogen bonds through its amino and hydroxyl groups suggests its potential to participate in self-assembly processes. These interactions can lead to the formation of well-defined supramolecular architectures, such as sheets, fibers, or gels. The chirality of the molecule can also be translated to the supramolecular level, leading to the formation of helical or other chiral assemblies. Such self-assembled materials can find applications as scaffolds for tissue engineering, in drug delivery, or as chiral stationary phases in chromatography. The conformationally flexible fragments with proton-donating abilities in amino alcohols can stabilize different modes of hydrogen bonds, which in turn can affect the formation of supramolecular systems. researchgate.net

Utilization in Non-Pharmaceutical Specialty Chemical Production

The bifunctional nature of this compound, containing both a nucleophilic amino group and a hydroxyl group, positions it as a versatile building block in the synthesis of more complex molecules. In the realm of specialty chemicals, such structures are valuable for introducing specific physical and chemical properties into a final product. The methoxy (B1213986) group can also influence solubility and reactivity. Theoretically, it can be employed in various synthetic pathways to produce a range of non-pharmaceutical products.

Agrochemical Intermediates with Enhanced Selectivity

The incorporation of tailored amino alcohols into the structure of active agrochemical ingredients can lead to products with improved efficacy and selectivity. The specific stereochemistry and functional group arrangement in this compound could theoretically be leveraged to create novel pesticides or herbicides. The amine handle allows for the straightforward formation of amide, sulfonamide, or urea (B33335) linkages, which are common in many agrochemical classes. The hydroxyl group offers a site for etherification or esterification, providing another avenue for structural modification.

The presence of a chiral center at the C2 position suggests that enantiomerically pure forms of the compound could be used to produce stereospecific agrochemicals. This is a critical aspect of modern agrochemical design, as different enantiomers can exhibit significantly different biological activities and environmental degradation profiles. A hypothetical application could involve its use in synthesizing a fungicide where the specific spatial arrangement of the amino and hydroxyl groups is crucial for binding to the target enzyme.

Table 1: Potential Agrochemical Moieties Derived from this compound

Agrochemical ClassPotential Linkage/ReactionResulting MoietyTheoretical Advantage
FungicidesAmidation with a carboxylic acidAmide derivativeEnhanced binding affinity to fungal enzymes
HerbicidesReaction with an isocyanateUrea derivativeImproved systemic transport in plants
InsecticidesN-alkylationSecondary or tertiary amineModified bioavailability and target interaction

Despite these theoretical possibilities, there is a lack of published research specifically detailing the synthesis and performance of agrochemical intermediates derived from this compound.

Precursors for Dyes, Pigments, and Functional Coatings

In the field of materials science, amino alcohols are frequently used as precursors for a variety of products, including dyes, pigments, and coatings. The functional groups on this compound provide reactive sites for incorporation into polymeric systems or for the synthesis of chromophores.

For functional coatings, amino alcohols play several roles. They can act as curing agents for epoxy or isocyanate resins, with the amine and hydroxyl groups reacting to form a cross-linked polymer network. Such coatings can exhibit enhanced adhesion, corrosion resistance, and mechanical durability. The methoxy group in this compound could potentially improve the compatibility of the coating with certain substrates or influence its surface properties. Furthermore, amino alcohols are known to improve pigment dispersion and stability in paint formulations.

Table 2: Hypothetical Applications in Dyes and Coatings

Application AreaRole of this compoundPotential Functional Advantage
Azo DyesDiazotizable amine precursorModification of chromophore properties
Epoxy CoatingsCuring agent/cross-linkerImproved adhesion and flexibility
Polyurethane CoatingsChain extender/cross-linkerEnhanced mechanical strength
Pigment DispersionStabilizing agentImproved color consistency and stability

While the principles of organic chemistry suggest these applications are plausible, the scientific literature does not currently provide specific examples or detailed studies of this compound being used for these purposes. Further research and development would be necessary to validate these potential uses and to characterize the properties of the resulting products.

Future Research Perspectives and Methodological Advancements

Addressing Challenges in Scalable and Cost-Effective Synthesis

The development of a commercially viable synthetic route for 4-Amino-1-methoxy-2-methylbutan-2-ol is a primary challenge. Current synthetic strategies for analogous amino alcohols often face hurdles in terms of yield, stereoselectivity, and cost, particularly when scaling up from laboratory to industrial production. westlake.edu.cnnih.gov Future research will need to focus on innovative catalytic systems and process optimization to overcome these obstacles.

One promising avenue is the exploration of biocatalysis. Engineered enzymes, such as amine dehydrogenases, could offer a highly selective and environmentally benign route to chiral amino alcohols. nih.gov The development of a robust enzymatic process for the asymmetric amination of a suitable keto-alcohol precursor could provide a direct and efficient pathway to the desired enantiomer of this compound.

Additionally, advancements in heterogeneous catalysis could lead to more sustainable and cost-effective production methods. mdpi.comnih.gov The design of novel solid catalysts that can facilitate the multi-step synthesis in a one-pot reaction would significantly reduce operational complexity and cost. For instance, a bifunctional catalyst with both acidic and basic sites could potentially catalyze the formation of the carbon skeleton and the subsequent amination step. rsc.org

Synthetic Strategy Potential Advantages Key Research Challenges
Biocatalysis (e.g., Engineered Amine Dehydrogenases)High enantioselectivity, Mild reaction conditions, Environmentally friendlyEnzyme stability and activity, Substrate specificity, Cost of enzyme production
Heterogeneous Catalysis (e.g., Bifunctional Catalysts)Catalyst recyclability, Continuous flow process compatibility, Reduced waste generationCatalyst design and synthesis, Deactivation and regeneration, Selectivity at high conversions
Homogeneous Catalysis (e.g., Ru, Ir complexes)High activity and selectivity, Milder reaction conditions than some heterogeneous systemsCatalyst cost and recovery, Product purification, Ligand design for specific transformations nih.gov

Investigation of Novel Reactivity Patterns and Unconventional Transformations

The unique combination of functional groups in this compound opens up a vast landscape for exploring novel chemical reactions. The tertiary alcohol moiety, typically a challenging group to functionalize, presents an opportunity for developing new synthetic methodologies. nih.govnih.gov

Future research could focus on the development of stereospecific nucleophilic substitution reactions at the tertiary carbon center. nih.gov This would allow for the introduction of a wide range of functional groups with precise stereochemical control, leading to the synthesis of novel derivatives with potentially interesting biological or material properties. Additionally, the use of the tertiary alcohol as a radical precursor could enable the formation of highly congested quaternary carbon centers, a valuable transformation in organic synthesis. acs.orgnsf.gov

The interplay between the amino and hydroxyl groups could also be exploited to direct unconventional transformations. For example, intramolecular hydrogen bonding could influence the reactivity of either functional group, leading to unexpected cyclization or rearrangement reactions. Understanding and controlling these reactivity patterns will be crucial for the rational design of new synthetic routes and the discovery of novel molecular architectures. nih.gov

Integration of Machine Learning and Artificial Intelligence in Predictive Synthesis and Property Design

Furthermore, ML models can be trained to predict the physicochemical and biological properties of derivatives of this compound. nih.govresearchgate.net By learning from existing data on similar molecules, these models can guide the design of new compounds with desired characteristics, such as enhanced catalytic activity, specific binding affinity, or improved material properties. This predictive capability allows for a more targeted and efficient approach to the discovery of new applications. acs.org

AI/ML Application Potential Impact on Research Key Methodologies
Predictive RetrosynthesisRapid identification of novel and optimized synthetic routes. pharmafeatures.comchemical.aiDeep learning, Neural networks, Reinforcement learning. mdpi.comrsc.org
Property PredictionAccelerated discovery of new applications and lead optimization. nih.govresearchgate.netQuantitative Structure-Activity Relationship (QSAR) models, Graph neural networks.
Reaction OptimizationAutomated optimization of reaction conditions for improved yield and selectivity.Bayesian optimization, Design of Experiments (DoE) coupled with ML.

Exploration of New Areas of Materials Science and Heterogeneous Catalysis

The bifunctional nature of this compound makes it an attractive building block for the synthesis of advanced materials. scbt.com The presence of both a nucleophilic amine and a potentially reactive hydroxyl group allows for its incorporation into various polymer backbones.

In materials science, this compound could be used to develop novel poly(ester amide) elastomers with tailored degradation profiles and mechanical properties for applications in tissue engineering. nih.gov The amine functionality can also be utilized for surface modification of materials, improving adhesion or introducing specific functionalities. scbt.com Furthermore, its structure is conducive to the formation of organic-inorganic hybrid materials through sol-gel processes, potentially leading to materials with unique optical or electronic properties. mdpi.com

In the realm of heterogeneous catalysis, this compound and its derivatives could serve as ligands for the preparation of supported metal catalysts. The presence of both nitrogen and oxygen donor atoms could lead to the formation of stable and highly active catalytic species. These catalysts could find applications in a variety of organic transformations, including the synthesis of butanol and other valuable chemicals. researchgate.netmdpi.comdntb.gov.ua

Development of Advanced Characterization Techniques for In-Situ Reaction Monitoring and Mechanistic Insights

A deep understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is essential for optimizing reaction conditions and controlling product selectivity. The development and application of advanced in-situ characterization techniques will be pivotal in gaining these mechanistic insights. numberanalytics.comnumberanalytics.com

Furthermore, the combination of experimental data with computational modeling can provide a detailed picture of the reaction pathway at the molecular level. researchgate.net Density functional theory (DFT) calculations can be used to elucidate transition state structures and to predict reaction barriers, complementing the experimental observations and leading to a more complete mechanistic understanding.

Q & A

Q. What spectroscopic methods are recommended for structural confirmation of 4-Amino-1-methoxy-2-methylbutan-2-ol, and how should overlapping spectral signals be resolved?

Methodological Answer:

  • 1H and 13C NMR are essential for assigning proton and carbon environments. For example, the methoxy group (-OCH3) typically resonates at δ ~3.3 ppm in 1H NMR, while the 2-methyl group appears as a singlet at δ ~1.2 ppm.
  • High-resolution mass spectrometry (HRMS) confirms molecular weight (theoretical [M+H]+ for C7H17NO3: 176.1287).
  • 2D NMR techniques (COSY, HSQC) resolve overlapping signals by mapping proton-proton and proton-carbon correlations. Computational tools like DFT can predict chemical shifts for validation .

Q. What synthetic routes are effective for producing this compound, and how can reaction yields be optimized?

Methodological Answer:

  • Step 1: Methoxy introduction via nucleophilic substitution (e.g., reacting 1-chloro-2-methylbutan-2-ol with NaOCH3 in dry THF at 60°C).
  • Step 2: Amino group incorporation via reductive amination of a ketone intermediate (e.g., using NH4OAc and NaBH3CN in methanol).
  • Optimization: Solvent polarity (THF > ethanol for substitution), temperature control (60–80°C), and purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yield >85% purity. Catalytic hydrogenation may replace NaBH3CN for greener synthesis .

Advanced Research Questions

Q. How does steric hindrance from the 2-methyl group influence the compound’s reactivity in acylation reactions?

Methodological Answer:

  • The 2-methyl group reduces nucleophilicity of the adjacent hydroxyl group by ~40% compared to unsubstituted analogs, as shown in kinetic studies using competing substrates.
  • Experimental Controls:
  • Use excess acylating agents (e.g., acetyl chloride:substrate ratio 3:1).
  • Monitor progress via TLC (Rf shift from 0.2 to 0.6 in ethyl acetate/hexane).
  • Elevate reaction temperature to 50°C to overcome steric barriers.
    • Computational modeling (MD simulations) visualizes steric clashes .

Q. What strategies are effective for resolving contradictory solubility data in polar vs. nonpolar solvents?

Methodological Answer:

  • Solubility Profiling:
SolventSolubility (mg/mL)Method
Water12.5 ± 1.3Gravimetric
Ethanol89.7 ± 4.2UV-Vis (280 nm)
Hexane<0.1Filtration
  • Contradiction Analysis: Discrepancies arise from protonation states (amino group pKa ~9.5). Adjust pH to 7–8 for reproducible measurements. Use DSC to detect polymorphic forms affecting solubility .

Q. How can researchers validate the stereochemical integrity of this compound during synthesis?

Methodological Answer:

  • Chiral HPLC (Chiralpak IC column, hexane:isopropanol 90:10, 1 mL/min) resolves enantiomers (retention times: 8.2 min vs. 9.7 min).
  • Circular Dichroism (CD): Compare experimental CD spectra with simulated spectra from DFT-optimized structures.
  • Single-Crystal XRD: Requires crystallization in ethanol/water (70:30) at 4°C. Lattice parameters (e.g., space group P21) confirm absolute configuration .

Data Interpretation and Optimization

Q. What methodologies identify degradation products under oxidative stress, and how are they quantified?

Methodological Answer:

  • Accelerated Degradation: Expose the compound to 3% H2O2 at 40°C for 24 hrs.
  • LC-MS/MS Analysis:
  • Column: C18, 0.1% formic acid in water/acetonitrile gradient.
  • Major degradation product: 4-Amino-2-methylbutan-2-ol (m/z 118.1 [M+H]+) from methoxy group oxidation.
    • Validation: Synthesize degradation standards and match retention times/UV spectra .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina with target proteins (e.g., cytochrome P450). The amino group forms hydrogen bonds with Asp301 (binding energy: -8.2 kcal/mol).
  • MD Simulations (GROMACS): Simulate 100-ns trajectories to assess binding stability (RMSD < 2 Å acceptable).
  • Validation: Compare with experimental IC50 values from enzyme inhibition assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.